(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound (5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule featuring a variety of functional groups, including a chlorophenyl group, a hydroxy-methoxybenzylidene group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazol-4-one core, followed by the introduction of the chlorophenyl and hydroxy-methoxybenzylidene groups through various substitution and condensation reactions. Specific reagents and conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: can be compared with other similar compounds, such as:
2,4-Difluorophenyl isocyanate: Similar in having aromatic substitution reactions.
Ethyl acetoacetate: Similar in undergoing keto-enol tautomerism.
The uniqueness of This compound
Properties
Molecular Formula |
C25H19ClN2O4S |
---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
(5E)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C25H19ClN2O4S/c1-32-23-14-16(7-12-21(23)29)13-20-24(31)28(19-5-3-2-4-6-19)25(27-20)33-15-22(30)17-8-10-18(26)11-9-17/h2-14,29H,15H2,1H3/b20-13+ |
InChI Key |
XPJPDOYGIADASR-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Origin of Product |
United States |
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